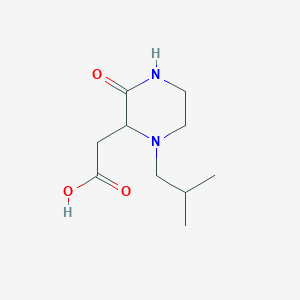
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid” is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) . The SMILES representation is CC(C)CN1CCNC(=O)C1CC(=O)O . Physical And Chemical Properties Analysis
The boiling point of “this compound” is 433.7±30.0 °C at 760 mmHg . The flash point is 216.1±24.6 °C . Unfortunately, the density and melting point were not available in the search results.Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects
A study on a molecule structurally related to (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, denoted as 1c, showed potential cardioprotective effects against cardiac remodeling in myocardial infarction. The compound demonstrated significant inhibition of angiotensin-converting enzyme and improved cardiac dysfunction markers in vivo, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri et al., 2020).
Microbial Production and Environmental Implications
Research on volatile fatty acids (VFAs), including isobutyric and isovaleric acid (structurally related to the compound ), highlighted their potential as replacements for petroleum-based VFAs. These acids are products of microbial fermentation and have applications in synthesizing commercially-important chemicals, showcasing renewability and sustainability. However, the pathways for isobutyric acid and isovaleric acids are not well understood, indicating a need for further research in this area (Bhatia & Yang, 2017).
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, which include the structure of the compound , are significant in drug design due to their presence in a wide array of therapeutic agents. These derivatives have shown varied medicinal potential, such as antipsychotic, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, suggesting a broad scope for pharmaceutical applications and research (Rathi et al., 2016).
Environmental Fate and Effects
Research on oxo-process chemicals, including isobutyric acid, has indicated that these compounds are generally of low concern to aquatic life. They are readily biodegradable, and their inadvertent releases into the environment would be rapidly biodegraded in soil and water, posing a negligible threat to aquatic life. This provides insights into the environmental safety and impact of such compounds (Staples, 2001).
Nutritional and Metabolic Aspects in Ruminants
The compound is related to isoacids like isobutyric acid, which play a role in the ruminal and intermediary metabolism of ruminants. These acids are involved in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, influencing microbial fermentation and possibly animal performances (Andries et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLEMPUUKCWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

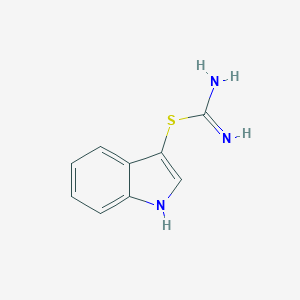

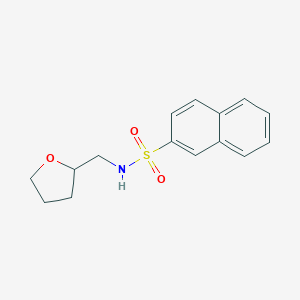

![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
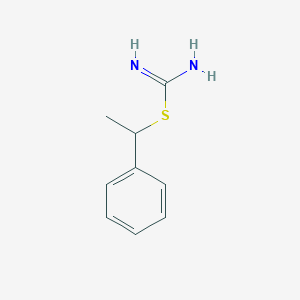
![4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B498972.png)

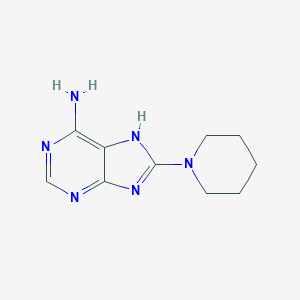
![2-[6-(Diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B498977.png)
![9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-3H-purin-6-one](/img/structure/B498978.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B498979.png)